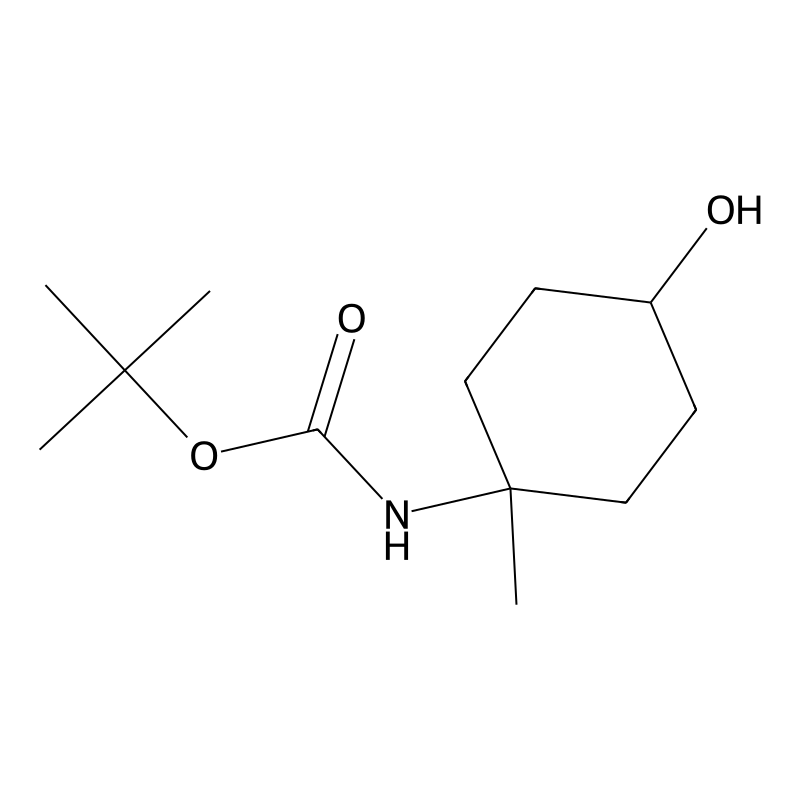tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential applications based on structure
The presence of a carbamate functional group suggests tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate could act as a protecting group for amines. Protecting groups are used in organic synthesis to temporarily mask the reactivity of a functional group while allowing modifications at other sites in the molecule. However, specific research on its use in this context is not documented in public sources.
Search for recent discoveries
Scientific databases like PubChem and recent scientific publications can be searched for new information on this compound. These resources can be accessed through and scholarly databases offered by universities or research institutions.
tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is a chemical compound with the molecular formula C₁₂H₂₃NO₃ and a CAS number of 792913-83-8. It is characterized by the presence of a tert-butyl group and a hydroxymethylcyclohexyl moiety, which contribute to its unique properties. The compound is classified under carbamates, which are esters or salts of carbamic acid. It exhibits a white solid appearance and has been studied for its potential applications in various fields, including pharmaceuticals and agrochemicals .
The reactivity of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate can be attributed to its functional groups. Notably, the carbamate group can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and carbonic acid derivatives. Additionally, this compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the carbamate nitrogen. These reactions are significant in synthetic organic chemistry for modifying the compound or creating derivatives with enhanced properties .
The synthesis of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate typically involves the reaction of 4-hydroxy-1-methylcyclohexylamine with tert-butyl chloroformate. The general steps are as follows:
- Preparation: Dissolve 4-hydroxy-1-methylcyclohexylamine in an appropriate solvent.
- Reaction: Slowly add tert-butyl chloroformate while maintaining the reaction mixture at a controlled temperature.
- Workup: After completion of the reaction, quench with water and extract the product using organic solvents.
- Purification: Purify the crude product through recrystallization or chromatography to obtain pure tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate.
This method allows for high yields and purity, making it suitable for both laboratory research and potential industrial applications .
tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate has potential applications in various domains:
- Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound for developing new therapeutic agents.
- Agrochemicals: Its properties might be explored for use in pesticides or herbicides.
- Chemical Intermediates: It can act as an intermediate in synthesizing other complex organic molecules.
Research into these applications is ongoing, and its efficacy and safety profiles need thorough evaluation before commercial use .
Interaction studies involving tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate focus on its behavior in biological systems and its interactions with other compounds. Preliminary assessments suggest potential interactions with enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy. Further studies are required to elucidate these interactions fully and assess their implications for therapeutic use .
Several compounds share structural similarities with tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl (4-hydroxy-1-methylcyclohexyl)carbamate | C₁₁H₁₅NO₃ | Lower boiling point; different alkyl group |
| Isopropyl (4-hydroxy-1-methylcyclohexyl)carbamate | C₁₂H₁₉NO₃ | Increased hydrophobicity; altered solubility |
| Benzyl (4-hydroxy-1-methylcyclohexyl)carbamate | C₁₄H₁₉NO₃ | Aromatic ring introduces different reactivity |
These compounds differ primarily in their alkyl substituents, affecting their physical properties, solubility, and biological activity. The unique combination of a tert-butyl group and a hydroxymethylcyclohexane structure gives tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate distinctive characteristics that may enhance its utility in specific applications compared to its analogs .








